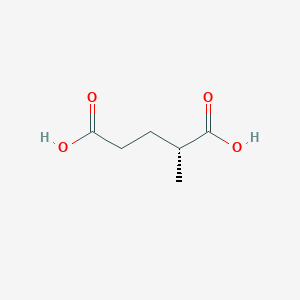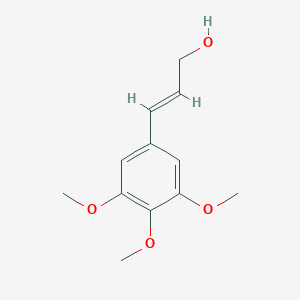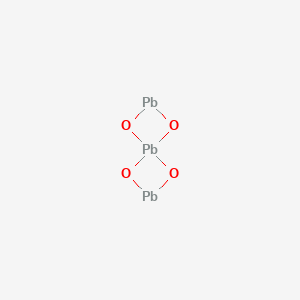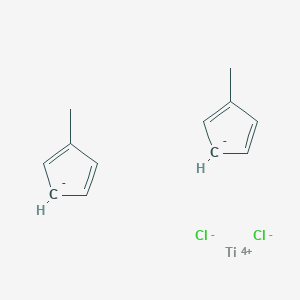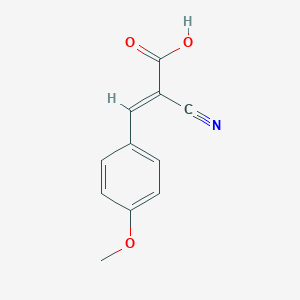
alpha-Cyano-4-methoxycinnamic acid
Overview
Description
Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .
Synthesis Analysis
The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .Molecular Structure Analysis
Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .Chemical Reactions Analysis
Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .Physical And Chemical Properties Analysis
The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .Scientific Research Applications
Application in Cancer Research
- Scientific Field: Oncology
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid (CHC) is used in the study of triple-negative breast cancer (TNBC). It acts as a nonspecific inhibitor of monocarboxylate transporters (MCTs), which are potential therapeutic targets in cancer .
- Methods of Application: In the study, the efficacy of CHC was determined in the murine 4T1 tumor model of TNBC. Mice bearing 4T1 breast tumors were treated with CHC 200 mg/kg i.p. once-daily .
Application in Mass Spectrometry
- Scientific Field: Analytical Chemistry
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for the analysis of peptides and oligonucleotides .
- Methods of Application: The compound is used as a hydrophobic matrix solution in MALDI-TOF mass spectrometry .
- Results: The use of alpha-Cyano-4-hydroxycinnamic acid as a matrix in MALDI-TOF mass spectrometry has proven effective for the analysis of peptides and oligonucleotides .
Application in Material Science
- Scientific Field: Material Science
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid (CHC) is used in the encapsulation into NaY zeolite .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The specific results or outcomes obtained for this application are not detailed in the available resources .
Application in Encapsulation into NaY Zeolite
- Scientific Field: Material Science
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid (CHC) is used in the encapsulation into NaY zeolite .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The specific results or outcomes obtained for this application are not detailed in the available resources .
Application in Inhibiting Monocarboxylate Transporters
- Scientific Field: Biochemistry
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid has been used to block monocarboxylate transporters .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The specific results or outcomes obtained for this application are not detailed in the available resources .
Application in Analyzing Peptide Nucleic Acids
- Scientific Field: Biochemistry
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptide nucleic acids .
- Methods of Application: The compound is used as a hydrophobic matrix solution in MALDI-TOF mass spectrometry .
- Results: The use of alpha-Cyano-4-hydroxycinnamic acid as a matrix in MALDI-TOF mass spectrometry has proven effective for the analysis of peptide nucleic acids .
Application in Encapsulation into NaY Zeolite
- Scientific Field: Material Science
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid (CHC) is used in the encapsulation into NaY zeolite .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The specific results or outcomes obtained for this application are not detailed in the available resources .
Application in Inhibiting Monocarboxylate Transporters
- Scientific Field: Biochemistry
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid has been used to block monocarboxylate transporters .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The specific results or outcomes obtained for this application are not detailed in the available resources .
Application in Analyzing Peptide Nucleic Acids
- Scientific Field: Biochemistry
- Summary of Application: Alpha-Cyano-4-hydroxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptide nucleic acids .
- Methods of Application: The compound is used as a hydrophobic matrix solution in MALDI-TOF mass spectrometry .
- Results: The use of alpha-Cyano-4-hydroxycinnamic acid as a matrix in MALDI-TOF mass spectrometry has proven effective for the analysis of peptide nucleic acids .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyano-4-methoxycinnamic acid | |
CAS RN |
1519-55-7 | |
| Record name | 1519-55-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyano-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



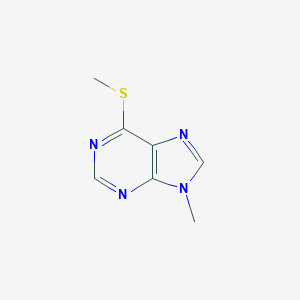
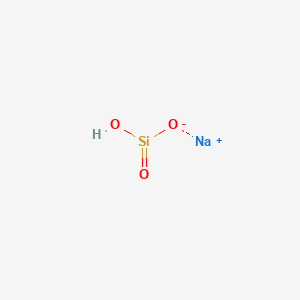
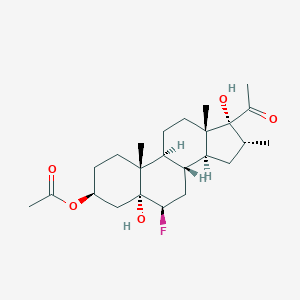
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
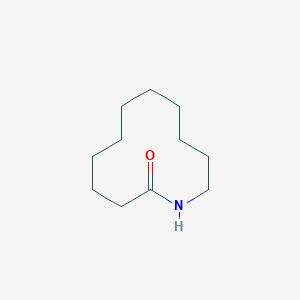
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)
